6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
- Variability in Chemistry : A review of compounds containing pyridine and benzimidazole structures highlights the vast variability in their chemistry and properties. These compounds show a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting that "6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" could also possess unique and potentially valuable properties for further exploration (Boča, Jameson, & Linert, 2011).
Potential Applications in Organic Synthesis and Catalysis
- Copper Catalyst Systems : Research on recyclable copper catalyst systems for C-N bond forming cross-coupling reactions involving aryl halides and arylboronic acids with heterocyclic and aliphatic amines suggests potential applications in organic synthesis. The "6-Bromo" derivative could serve as a substrate or ligand in such catalytic systems, implying its utility in synthesizing complex organic molecules (Kantam et al., 2013).
Biological Activities and Drug Development
- Biocatalyst Inhibition : Carboxylic acids, including structurally related compounds, have been studied for their inhibitory effects on microbes during the production of biorenewable chemicals. This insight hints at the potential antimicrobial activity of "this compound" and its possible applications in developing microbial growth inhibitors or preservatives (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as 6-Bromo-5-azaindole-3-carboxylic acid, is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors . The inhibition of FGFRs by this compound prevents this activation, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This interaction is significant as it can lead to the arrest of the cell cycle and induce apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to cause G2/M phase cell cycle arrest and promote apoptosis . It influences cell signaling pathways by disrupting microtubule dynamics, which are critical for mitotic spindle formation and chromosome segregation. Additionally, the compound affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tubulin. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, such as Thrα179 and Asnβ349 . This binding inhibits tubulin polymerization, leading to the destabilization of microtubules. The inhibition of microtubule dynamics interferes with mitotic spindle formation, ultimately causing cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with tubulin . The compound’s activity is influenced by its localization, as it needs to be in proximity to microtubules to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSPSNQBACNCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646776 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-77-4 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.